molecular formula C13H18N2O2 B11878266 Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate CAS No. 1369241-44-0

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate

Cat. No.: B11878266
CAS No.: 1369241-44-0
M. Wt: 234.29 g/mol
InChI Key: ZEALZDMBSIIGOJ-UHFFFAOYSA-N
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Description

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a pyridin-3-yl group and at the 3-position with an ethyl carboxylate ester. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the piperidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

CAS No.

1369241-44-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 1-pyridin-3-ylpiperidine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-4-8-15(10-11)12-6-3-7-14-9-12/h3,6-7,9,11H,2,4-5,8,10H2,1H3

InChI Key

ZEALZDMBSIIGOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate exhibits several potential biological activities:

  • Anticancer Activity : Studies have shown that derivatives of piperidine compounds can induce apoptosis in various cancer cell lines. For instance, compounds synthesized through similar methodologies have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Enzyme Inhibition : There is ongoing research into the compound's ability to inhibit specific enzymes, particularly monoamine oxidases, which are crucial in the metabolism of neurotransmitters . Understanding these interactions may lead to applications in treating neurological disorders.

Medicinal Chemistry Applications

The compound serves as a valuable scaffold for drug discovery, particularly in developing new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets:

Compound Name Structural Features Unique Aspects
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylatePyridinyl group at the 4-positionDifferent substitution pattern affecting reactivity
Ethyl piperidine-3-carboxylateLacks the pyridinyl groupSimpler structure, potentially less biologically active
N-Ethylpiperidine-3-carboxylateEthyl group attached to nitrogenAlters chemical properties compared to the target compound
Pyridine-3-carboxylic acidLacks piperidine ringResults in different biological activity

The unique substitution pattern of this compound enhances its versatility, making it suitable for various applications in drug design and synthesis.

Anticancer Research

Recent studies have focused on synthesizing novel derivatives based on this compound that exhibit improved anticancer properties. For example, compounds developed using this scaffold have been tested against FaDu hypopharyngeal tumor cells, showing promising results in inducing apoptosis .

Neuropharmacology

Investigations into the compound's interactions with neurotransmitter systems have revealed its potential as a dual-action agent affecting serotonin and norepinephrine pathways. This suggests possible applications in treating mood disorders and enhancing cognitive function .

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate shares core structural motifs with several piperidine carboxylate derivatives. Key differences lie in substituent groups and their positions, which significantly influence physicochemical and biological properties:

Compound Name Substituents/Modifications Key Properties/Activities Source
Ethyl 1-ethylpiperidine-3-carboxylate () Ethyl group at N1 (vs. pyridin-3-yl) Simpler structure; lower molecular weight (185.26 g/mol)
Ethyl 1-(4-fluorophenylsulfonyl)piperidine-3-carboxylate () 4-Fluorophenylsulfonyl at N1 Enhanced electronic effects; potential protease inhibition
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate () Thiadiazolyl at N1 Bioisosteric replacement; possible kinase modulation (MW: 256.32 g/mol)
Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate () 4-Chlorobenzoyl at N1 Antiviral activity (e.g., alphavirus inhibition)

Physicochemical Properties

  • Esters like ethyl 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylate () show enhanced stability due to steric shielding of the ester group .
  • Spectral Data : NMR shifts for analogous compounds () reveal characteristic peaks for piperidine protons (δ 1.2–3.5 ppm) and ester carbonyls (δ 170–175 ppm in 13C NMR) .

Key Research Findings and Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (Target) C13H18N2O2 234.29 (calculated) Pyridin-3-yl, ethyl ester
Ethyl 1-ethylpiperidine-3-carboxylate () C10H19NO2 185.26 Ethyl at N1
Ethyl 1-(4-fluorophenylsulfonyl)piperidine-3-carboxylate () C14H18FNO4S 315.36 4-Fluorophenylsulfonyl

Biological Activity

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, a pyridin-3-yl substituent, and an ethyl ester group. Its molecular formula is C13_{13}H16_{16}N2_2O2_2 with a molecular weight of approximately 234.29 g/mol. The unique structural features contribute to its diverse biological activities.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound appears to modulate enzymatic activity and receptor signaling pathways, although detailed mechanisms are still under investigation .

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against certain microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, although specific cancer types and mechanisms remain to be fully elucidated.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylatePyridinyl group at the 4-positionDifferent substitution pattern affecting reactivity
Ethyl piperidine-3-carboxylateLacks the pyridinyl groupSimpler structure, potentially less biologically active
N-Ethylpiperidine-3-carboxylateEthyl group attached to nitrogenAlters chemical properties compared to the target compound
Pyridine-3-carboxylic acidLacks piperidine ringResults in different biological activity

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

  • Antiviral Potency : A study explored the interactions of piperidine derivatives with viral proteases, revealing that modifications significantly affect their inhibitory potency against SARS-CoV proteases . Although not directly tested on this compound, these findings suggest a similar potential for antiviral activity.
  • Structure–Activity Relationship (SAR) : Research on related compounds has demonstrated that structural modifications can lead to enhanced potency and selectivity against specific biological targets . This indicates that optimizing the structure of this compound could yield more effective derivatives.

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